1-(Oxetan-3-ylmethyl)piperidin-4-ol
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Overview
Description
1-(Oxetan-3-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C8H15NO2. It features a piperidine ring substituted with an oxetane ring and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-ylmethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidin-4-ol with oxetane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the oxetane ring.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(Oxetan-3-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-ylmethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxetane ring and hydroxyl group can form hydrogen bonds and other interactions with the target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: Lacks the oxetane ring but shares the piperidine and hydroxyl group.
Oxetane derivatives: Compounds with the oxetane ring but different substituents.
Other piperidine derivatives: Compounds with various substituents on the piperidine ring
Uniqueness
1-(Oxetan-3-ylmethyl)piperidin-4-ol is unique due to the presence of both the oxetane ring and the piperidine ring with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(oxetan-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-1-3-10(4-2-9)5-8-6-12-7-8/h8-9,11H,1-7H2 |
InChI Key |
GSKIIJHNCSDZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2COC2 |
Origin of Product |
United States |
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